L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine

Description

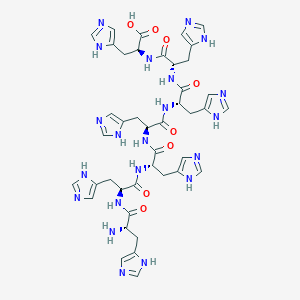

L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine (referred to as L-His₇) is a heptapeptide composed of seven consecutive L-histidine residues. Histidine is an essential α-amino acid with a molecular formula of C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol . Its imidazole side chain (pKa ~6.0) enables unique pH-dependent properties, including metal chelation and buffering capacity. L-His₇, as a polymeric form, amplifies these traits, making it relevant in biochemical research, metalloprotein engineering, and therapeutic applications.

Properties

CAS No. |

64134-31-2 |

|---|---|

Molecular Formula |

C42H51N21O8 |

Molecular Weight |

978.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C42H51N21O8/c43-29(1-22-8-44-15-51-22)36(64)58-30(2-23-9-45-16-52-23)37(65)59-31(3-24-10-46-17-53-24)38(66)60-32(4-25-11-47-18-54-25)39(67)61-33(5-26-12-48-19-55-26)40(68)62-34(6-27-13-49-20-56-27)41(69)63-35(42(70)71)7-28-14-50-21-57-28/h8-21,29-35H,1-7,43H2,(H,44,51)(H,45,52)(H,46,53)(H,47,54)(H,48,55)(H,49,56)(H,50,57)(H,58,64)(H,59,65)(H,60,66)(H,61,67)(H,62,68)(H,63,69)(H,70,71)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |

InChI Key |

HPQCNRDTTAGZEJ-POFDKVPJSA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC7=CN=CN7)C(=O)O)N |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC7=CN=CN7)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Fmoc-Based SPPS Protocol

SPPS remains the gold standard for His₇ synthesis. The Fmoc (fluorenylmethyloxycarbonyl) protocol is preferred due to its orthogonality with histidine’s side-chain protections:

- Resin Selection : Wang resin, functionalized with hydroxymethyl groups, is commonly used for C-terminal carboxylate anchoring.

- Side-Chain Protection : Histidine’s imidazole is protected with trityl (Trt) or tert-butyloxycarbonyl (Boc) groups to prevent nucleophilic interference during coupling.

- Activation Reagents : A combination of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) ensures efficient amino acid activation.

Coupling Cycle Example :

Cleavage and Global Deprotection

Final cleavage employs trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to remove side-chain protections and release the peptide from the resin. Crude His₇ is precipitated in cold ether and lyophilized.

Table 1: SPPS Efficiency for His₇ Synthesis

| Resin Type | Coupling Efficiency (%) | Purity (HPLC) |

|---|---|---|

| Wang Resin | 98.5 ± 0.3 | 85–90% |

| Rink Amide | 97.1 ± 0.5 | 80–85% |

Solution-Phase Synthesis

Fragment Condensation

Early attempts used dicarbobenzoxy histidine to improve solubility in organic solvents. However, fragment condensation of His₇ is hampered by:

- Low Solubility : Aggregation of histidine-rich intermediates in nonpolar solvents.

- Racemization : Histidine’s α-carbon is prone to epimerization under basic conditions.

Azide Method

The azide route, though less common, avoids racemization by using histidine hydrazides. However, safety concerns (explosive intermediates) limit its utility.

Chemical Ligation Strategies

Native Chemical Ligation (NCL)

NCL enables coupling of unprotected peptide fragments via a thioester intermediate:

- Thioester Formation : A C-terminal thioester (e.g., benzyl thioester) reacts with an N-terminal cysteine.

- S→N Acyl Shift : Spontaneous rearrangement forms a native amide bond.

Application to His₇ :

- Synthesize fragments (e.g., His₃ and His₄) via SPPS.

- Ligate using 4-mercaptophenylacetic acid (MPAA) at pH 7.0.

Table 2: Ligation Efficiency Under Varied Conditions

| Thioester Type | pH | Time (h) | Yield (%) |

|---|---|---|---|

| Benzyl | 7.0 | 24 | 78 |

| Ethyl | 6.5 | 48 | 65 |

Prior Thiol-Capture Strategy

Kemp’s ligation uses a disulfide-mediated acyl transfer, enabling histidine-rich peptide assembly in aqueous buffers.

Challenges in His₇ Synthesis

Solubility and Aggregation

Histidine’s imidazole promotes π-π stacking, leading to insoluble intermediates. Strategies include:

Side Reactions

- Imidazole Alkylation : Minimized using Trt protection.

- Racemization : Additives like Oxyma Pure suppress epimerization.

Table 3: Side Reaction Frequencies

| Condition | Racemization (%) | Alkylation (%) |

|---|---|---|

| DIC/HOBt | 1.2 | 0.5 |

| DIC/Oxyma | 0.3 | 0.2 |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column) with a gradient of 0.1% TFA in acetonitrile/water resolves His₇ from deletion sequences.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms the molecular weight (978.0 g/mol):

- Observed : m/z 979.4 [M+H]⁺.

- Theoretical : m/z 978.0.

Nuclear Magnetic Resonance (NMR)

¹H NMR reveals imidazole tautomerism (Nδ-H vs. Nε-H), with distinct signals at 7.1 ppm (Nδ-H) and 8.2 ppm (Nε-H).

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine can undergo various chemical reactions, including:

Oxidation: The imidazole side chain of histidine can be oxidized to form products such as 2-oxo-histidine.

Reduction: Reduction reactions can occur at the imidazole ring, leading to the formation of reduced histidine derivatives.

Substitution: The imidazole ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).

Major Products

Oxidation: 2-oxo-histidine.

Reduction: Reduced histidine derivatives.

Substitution: Halogenated or alkylated histidine derivatives.

Scientific Research Applications

L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine has various scientific research applications, including:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.

Medicine: Explored for its potential therapeutic applications, such as in the development of peptide-based drugs.

Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine involves its interaction with molecular targets through its imidazole side chains. These interactions can include:

Metal Ion Chelation: The imidazole rings can chelate metal ions, affecting enzyme activity and protein function.

Proton Transfer: The imidazole rings can participate in proton transfer reactions, influencing biochemical pathways.

Hydrogen Bonding: The peptide can form hydrogen bonds with other molecules, stabilizing protein structures and interactions.

Comparison with Similar Compounds

Shorter Histidine Oligomers

L-Histidyl-L-histidine (L-His₂)

- Structure : Dipeptide with two L-histidine residues.

- Properties: Exhibits intramolecular N–H···N hydrogen bonding between imidazole rings, stabilizing zwitterionic forms . Microscopic dissociation analysis reveals electrostatic interactions between imidazoles (~0.3 pH units in L-His₂ vs. ~0.7 pH units in D-His-L-His) . Solubility: Freely soluble in water and formic acid, similar to monomeric L-histidine .

- Applications : Used to study conformational dynamics and short hydrogen bonds in peptides .

Glycyl-L-histidyl-L-lysine (GHK)

- Structure : Tripeptide with histidine as the central residue.

- Properties :

- Applications : Investigated for wound healing and tissue regeneration due to metal ion coordination .

Modified Histidine Derivatives

DL-Histidine

- Structure : Racemic mixture of D- and L-histidine enantiomers.

- Properties :

- Applications: Limited to non-enzymatic studies, such as crystallography .

3-Methyl-L-histidine

- Structure : L-Histidine with a methyl group at the imidazole N3 position.

- Properties :

- Applications : Biomarker for muscle protein degradation in metabolic studies .

N-Acetyl-L-histidine

- Structure : Acetylated N-terminus of L-histidine.

- Properties :

- Applications : Neuroprotective agent in ocular and cerebral research .

L-His₇ vs. Monomeric L-Histidine

L-His₇ vs. Histidine-Containing Peptides

Biological Activity

L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine, a heptapeptide composed entirely of histidine residues, presents unique biological activities due to the properties associated with histidine as an amino acid. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, metabolic pathways, and physiological effects.

Overview of Histidine

Histidine is an essential amino acid that plays critical roles in various biological processes. It is involved in protein synthesis, serves as a precursor for histamine, and participates in metal ion chelation and proton buffering. The unique imidazole side chain of histidine allows it to act as a proton donor or acceptor, making it vital in enzyme catalysis and buffering systems within biological systems .

Biological Activities

1. Antioxidant Properties

Histidine has been shown to exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is crucial in protecting cells from oxidative stress, which is implicated in various diseases such as neurodegenerative disorders and cancer .

2. Role in Enzyme Activity

Histidine residues are often found at active sites of enzymes, contributing to their catalytic functions. For example, in glucose oxidase, essential histidyl residues participate in the enzyme's catalytic mechanism, influencing its activity and stability . The presence of multiple histidine residues in this compound could enhance its potential as an enzyme modulator.

3. Neurological Effects

Research indicates that histidine supplementation may influence neurological health. In studies involving animal models and human subjects, histidine has been linked to improvements in cognitive function and mood regulation . The modulation of neurotransmitter systems by histidine could be beneficial in treating conditions like depression and anxiety.

4. Metabolic Regulation

Histidine plays a role in metabolic pathways, particularly in energy metabolism and amino acid homeostasis. It has been shown to influence insulin sensitivity and glucose metabolism, suggesting potential applications in managing metabolic disorders such as obesity and diabetes .

Case Studies

Case Study 1: Histidine Supplementation in CMT Patients

A study investigated the effects of histidine supplementation on patients with Charcot-Marie-Tooth disease type 2W (CMT2W), associated with mutations in the histidyl-tRNA synthetase (HARS) gene. Results indicated that while some mutations responded positively to increased histidine levels, others exhibited toxicity, highlighting the allele-specific responses to histidine supplementation .

Case Study 2: Histidine's Role in Muscle Performance

Another study examined the impact of carnosine (a dipeptide formed from beta-alanine and L-histidine) on muscle performance during exercise. Enhanced muscle endurance and reduced fatigue were observed, attributed to carnosine's buffering capacity against lactic acid accumulation during strenuous activities .

Data Tables

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Antioxidant | Scavenging ROS/RNS | Neuroprotection, Cancer therapy |

| Enzyme Modulation | Active site stabilization | Drug development |

| Neurological Regulation | Neurotransmitter modulation | Treatment for depression/anxiety |

| Metabolic Regulation | Insulin sensitivity enhancement | Management of diabetes/obesity |

Research Findings

Recent research highlights the dual nature of histidine's effects depending on dosage and context:

- Toxicity at High Doses : Excessive intake of histidine can lead to adverse effects such as anorexia and altered taste perception .

- Therapeutic Potential : Moderate supplementation has shown promise in improving cognitive function and muscle performance without significant side effects when monitored appropriately .

Q & A

What spectroscopic and chromatographic methods are optimal for confirming the structural integrity of L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine?

Answer:

- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to analyze imidazole ring protons (δ 7.1–7.8 ppm) and backbone α-protons (δ 3.8–4.2 ppm). Multi-dimensional NMR (e.g., COSY, HSQC) resolves overlapping signals in repetitive sequences .

- Mass Spectrometry (MS): Employ MALDI-TOF or ESI-MS to verify molecular weight (MW ≈ 1085.3 g/mol). Fragmentation patterns can confirm sequence homology .

- Reverse-Phase HPLC: Purify using C18 columns with a gradient of 0.1% TFA in water/acetonitrile. Monitor purity (>98%) via UV absorbance at 210 nm .

How can researchers resolve contradictions in reported binding affinities of histidine-rich peptides with biomolecules?

Answer:

- Assay Standardization: Use uniform buffer conditions (pH 6.0–7.4, ionic strength 150 mM NaCl) to minimize variability in electrostatic interactions .

- Competitive Binding Studies: Compare results with control peptides (e.g., N-Formyl-L-histidine, Ki = 4.6 μM for histidine-tRNA synthetase) to validate methodologies .

- Surface Plasmon Resonance (SPR): Quantify kinetic parameters (ka, kd) under controlled flow rates and temperatures to reconcile discrepancies in equilibrium constants .

What strategies mitigate synthetic challenges in producing high-purity L-Histidyl heptapeptides?

Answer:

- Solid-Phase Peptide Synthesis (SPPS): Use Fmoc-protected histidine residues with orthogonal protecting groups (e.g., Trt for imidazole) to prevent side reactions. Coupling efficiency is monitored via Kaiser tests .

- Purification Challenges: Remove deletion sequences via preparative HPLC with ion-pairing agents (e.g., TFA). Dialyze against endotoxin-free buffers for cell culture applications .

- Scale-Up Considerations: Optimize resin swelling and solvent ratios (DCM/DMF) to maintain yield consistency beyond 10 mg scales .

How should researchers design assays to study the metal-chelating properties of histidine-rich peptides?

Answer:

- Isothermal Titration Calorimetry (ITC): Titrate Zn²⁺/Cu²⁺ into peptide solutions (10–50 μM in HEPES buffer, pH 7.0) to measure binding stoichiometry (n) and ΔH .

- Circular Dichroism (CD): Monitor conformational shifts (190–250 nm) upon metal binding. Compare with chelator controls (e.g., EDTA) to confirm specificity .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict coordination sites, validated via mutagenesis (e.g., His→Ala substitutions) .

What experimental parameters influence the stability of L-Histidyl heptapeptides in aqueous solutions?

Answer:

- pH Stability: Store at pH 5.0–6.0 (imidazole pKa ≈ 6.0) to prevent deamidation or oxidation. Avoid alkaline conditions (>pH 8.0) .

- Temperature: Lyophilize peptides for long-term storage at -20°C. For working solutions, use sterile PBS (4°C, ≤1 week) with 0.01% sodium azide to inhibit microbial growth .

- Oxidative Protection: Add antioxidants (e.g., 1 mM DTT) for studies requiring reducing environments .

How can isotopic labeling (e.g., ¹⁵N/¹³C) enhance NMR studies of histidine-rich peptides?

Answer:

- Selective Labeling: Incorporate ¹³C-labeled histidine during SPPS to track imidazole ring dynamics via 2D HMQC .

- Backbone Assignments: Use ¹⁵N-labeled peptides in 3D NOESY-HSQC experiments to resolve overlapping signals in repetitive sequences .

- Metabolic Labeling (E. coli): Express recombinant peptides in M9 media with ¹³C-glucose/¹⁵N-ammonium chloride for in-cell NMR studies .

What methodologies validate the absence of endotoxins in histidine-rich peptide preparations for cell culture?

Answer:

- Limulus Amebocyte Lysate (LAL) Assay: Quantify endotoxins (<0.1 EU/mg) using chromogenic substrates (e.g., Kinetic-QCL™). Pre-treat samples with 0.1% Triton X-114 to remove interferents .

- Cell-Based Assays: Incubate peptides (10–100 μg/mL) with RAW 264.7 macrophages and measure TNF-α secretion via ELISA to confirm biocompatibility .

How do researchers address discrepancies in enzymatic hydrolysis rates of histidine-containing peptides?

Answer:

- Enzyme-Substrate Ratios: Titrate trypsin (1:50–1:100 w/w) and monitor cleavage via SDS-PAGE or LC-MS. Use kinetic modeling (Michaelis-Menten) to compare across studies .

- Inhibitor Controls: Pre-treat with PMSF (serine protease inhibitor) to rule out nonspecific degradation .

- Structural Analysis: Perform X-ray crystallography of peptide-enzyme complexes to identify steric hindrance from imidazole groups .

What protocols ensure reproducibility in synthesizing histidine-rich peptide derivatives (e.g., phosphorylated or acetylated forms)?

Answer:

- Phosphorylation: Use Boc-protected phosphohistidine analogs during SPPS. Deprotect with TFA/scavengers (e.g., triisopropylsilane) to minimize β-elimination .

- N-Acetylation: Treat resin-bound peptides with acetic anhydride (20% v/v in DMF) for 30 min. Confirm acetylation via FT-IR (amide I band at 1650 cm⁻¹) .

- Quality Control: Validate modifications using Edman degradation or tandem MS (e.g., CID fragmentation) .

How can computational tools predict the aggregation propensity of histidine-rich peptides under physiological conditions?

Answer:

- Aggregation Prediction Software: Input sequences into tools like TANGO or AGGRESCAN to identify β-sheet-prone regions. Cross-validate with Thioflavin T fluorescence assays .

- Molecular Dynamics (MD): Simulate peptide behavior in explicit solvent (e.g., GROMACS) at 310 K to assess pH-dependent self-assembly .

- Electron Microscopy (TEM): Image aggregates formed in vitro under near-physiological conditions (pH 7.4, 150 mM NaCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.